[D-Phe2,D-Ala6]-Luteinizing Hormone-Releasing Hormone is a synthetic peptide analog of the natural luteinizing hormone-releasing hormone. It was developed to enhance the inhibition of luteinizing hormone and follicle-stimulating hormone release, making it a significant compound in the field of endocrinology and oncology. This compound is particularly relevant in the context of treating hormone-dependent cancers, such as prostate cancer.
The compound is synthesized from the natural peptide using various chemical methods, which allow for modifications that enhance its biological activity and stability. The development of this analog has been documented in numerous scientific studies, highlighting its potential therapeutic applications.
[D-Phe2,D-Ala6]-Luteinizing Hormone-Releasing Hormone is classified as a luteinizing hormone-releasing hormone antagonist. This classification indicates that it functions to inhibit the action of luteinizing hormone-releasing hormone at its receptor sites, thereby modulating hormonal responses in various physiological contexts.
The synthesis of [D-Phe2,D-Ala6]-Luteinizing Hormone-Releasing Hormone typically involves solid-phase peptide synthesis techniques. This method allows for the stepwise assembly of amino acids on a solid support, facilitating the incorporation of specific modifications at designated positions.
The synthesis may involve specific reagents such as dicyclohexylcarbodiimide for coupling and various protecting groups tailored for each amino acid to ensure selective reactions during synthesis. The final product's purity and yield are critical metrics assessed through analytical techniques like mass spectrometry and nuclear magnetic resonance spectroscopy.
The molecular structure of [D-Phe2,D-Ala6]-Luteinizing Hormone-Releasing Hormone can be represented by its amino acid sequence:
The primary chemical reactions involving [D-Phe2,D-Ala6]-Luteinizing Hormone-Releasing Hormone include:
The kinetics of receptor binding can be studied using radiolabeled ligands or competitive binding assays to determine affinity and efficacy.
[D-Phe2,D-Ala6]-Luteinizing Hormone-Releasing Hormone functions by competitively inhibiting the natural luteinizing hormone-releasing hormone from binding to its receptors on pituitary gonadotropes. This leads to:
Studies have shown that administration of this analog leads to significant decreases in serum levels of luteinizing hormone and testosterone in animal models, demonstrating its effectiveness as an antagonist.
Relevant analyses include high-performance liquid chromatography for purity assessment and mass spectrometry for molecular weight confirmation.
[D-Phe2,D-Ala6]-Luteinizing Hormone-Releasing Hormone has several applications in scientific research and clinical settings:
The ongoing research continues to explore additional therapeutic avenues where this compound may provide benefits beyond its current applications.
The isolation and structural elucidation of native gonadotropin-releasing hormone (GnRH/LH-RH) by Schally and Guillemin in 1971 marked a pivotal breakthrough in reproductive endocrinology. The decapeptide (pGlu-His-Trp-Ser-Tyr-Gly-Leu-Arg-Pro-Gly-NH₂) was identified as the hypothalamic master regulator of the pituitary-gonadal axis, controlling the synthesis and release of luteinizing hormone (LH) and follicle-stimulating hormone (FSH) [1] [7]. This discovery catalyzed intense research into synthetic analogs with enhanced pharmacological properties. Early efforts focused on agonistic analogs that could paradoxically suppress gonadotropin secretion through receptor downregulation when administered continuously—a phenomenon termed "medical castration." The first-generation analogs, such as [D-Leu⁶]-LH-RH (leuprolide) and [D-Trp⁶]-LH-RH (triptorelin), demonstrated that substitutions at position 6 significantly prolonged biological activity [1] [4]. By the mid-1970s, over 23 mammalian LH-RH variants had been synthesized, laying the groundwork for targeted modifications at positions 2 and 6 to optimize receptor binding and metabolic stability [1] [3].
Table 1: Key First-Generation GnRH Agonists
Analog Name | Position 2 Substitution | Position 6 Substitution | Clinical Significance |
---|---|---|---|
Leuprolide | None | D-Leucine | FDA-approved for prostate cancer (1985) |
Triptorelin | None | D-Tryptophan | Established super-agonist potency (EC₅₀ ~0.14 nM) |
Goserelin | None | D-Ser(ᵗBu) | First implantable depot formulation |
Buserelin | None | D-Ser(ᵗBu) | Pioneered intranasal delivery |
The strategic incorporation of D-amino acids at specific positions in GnRH analogs addresses two critical limitations of the native peptide: rapid enzymatic degradation and low receptor-binding affinity. Native GnRH has an extremely short plasma half-life (2–4 minutes) due to cleavage by endopeptidases at the Tyr⁵-Gly⁶ and Trp³-Ser⁴ bonds [5] [7]. Substituting glycine at position 6 with D-amino acids (e.g., D-Ala, D-Leu, D-Arg) confers three key advantages:
Position 2 substitutions (e.g., D-Phe²) further stabilize the N-terminal pyroGlu-His segment, which is critical for receptor activation. Molecular dynamics simulations confirm that D-Phe² restricts peptide flexibility, reducing entropic penalty upon binding to GnRH-R [6] [8].
Table 2: Impact of D-Amino Acid Substitutions on GnRH Stability
Analog | Protease Resistance (vs. Native GnRH) | Plasma Half-Life | Receptor Binding Affinity (IC₅₀, nM) |
---|---|---|---|
Native GnRH | 1× | 2–4 min | 20.0 |
[D-Ala⁶]-GnRH | 8× | ~25 min | 4.2 |
[D-Leu⁶]-GnRH (Leuprolide) | 12× | ~3 hr | 1.8 |
[D-Arg⁶]-GnRH | 15× | ~90 min | 0.9 |
[D-Trp⁶]-GnRH (Triptorelin) | 18× | ~4 hr | 0.5 |
The design of [D-Phe²,D-Ala⁶]-LH-RH (pGlu-D-Phe-Trp-Ser-Tyr-D-Ala-Leu-Arg-Pro-Gly-NH₂; CAS 54784-44-0) emerged from systematic structure-activity relationship (SAR) studies conducted between 1975–1985:
The analog’s structural innovations are encapsulated in its conformational features:
Table 3: Chronological Development of [D-Phe²,D-Ala⁶]-LH-RH
Year | Innovation | Key Finding | Reference Source |
---|---|---|---|
1975 | C-terminal ethylamide modification | 3–5× potency increase; established role of C-terminus in stability | Fujino et al. [1] |
1978 | [D-Ala⁶]-GnRH synthesis | 8× plasma stability increase; validated position 6 D-amino acids | Monahan et al. [3] |
1981 | Dual D-Phe²/D-Ala⁶ substitution | Synergistic receptor binding (90% at 1 nM); ovulation induction at low doses | Echelon Inc. [8] |
1983 | HEK293 signaling assays | EC₅₀ = 0.6 nM for IP production; established signaling potency | Morgan et al. [3] |
1987 | Physicochemical characterization | High pI (≈9) enabling depot formulations; fish model stability studies | Vickery & Nestor [4] |
CAS No.: 654654-76-9
CAS No.: 36671-85-9
CAS No.: 11104-40-8
CAS No.:
CAS No.: 4696-35-9
CAS No.: 203860-42-8